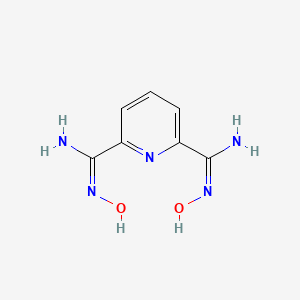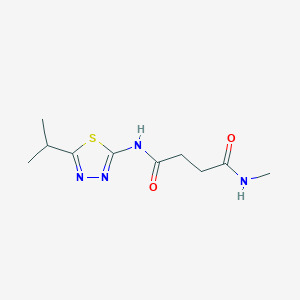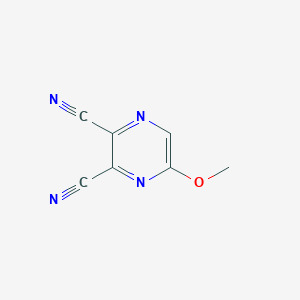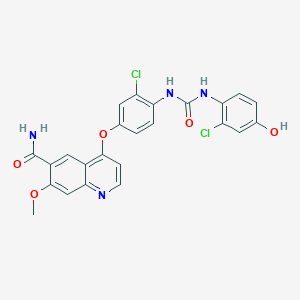
4-(3-Chloro-4-(3-(2-chloro-4-hydroxyphenyl)ureido)phenoxy)-7-methoxyquinoline-6-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-Chloro-4-(3-(2-chloro-4-hydroxyphenyl)ureido)phenoxy)-7-methoxyquinoline-6-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a quinoline core, which is known for its diverse biological activities, and is functionalized with multiple substituents that enhance its chemical reactivity and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Chloro-4-(3-(2-chloro-4-hydroxyphenyl)ureido)phenoxy)-7-methoxyquinoline-6-carboxamide typically involves multi-step organic reactions. The starting materials often include 2-chloro-4-hydroxybenzaldehyde and 3-chloro-4-hydroxyaniline . The synthesis may proceed through the following steps:
Formation of Urea Derivative: The reaction between 2-chloro-4-hydroxybenzaldehyde and 3-chloro-4-hydroxyaniline in the presence of a suitable catalyst forms the urea derivative.
Coupling with Quinoline Derivative: The urea derivative is then coupled with a quinoline derivative under specific conditions to form the final compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This may include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
4-(3-Chloro-4-(3-(2-chloro-4-hydroxyphenyl)ureido)phenoxy)-7-methoxyquinoline-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: Halogen atoms can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may yield amines.
科学的研究の応用
4-(3-Chloro-4-(3-(2-chloro-4-hydroxyphenyl)ureido)phenoxy)-7-methoxyquinoline-6-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of advanced materials and chemical sensors.
作用機序
The mechanism of action of 4-(3-Chloro-4-(3-(2-chloro-4-hydroxyphenyl)ureido)phenoxy)-7-methoxyquinoline-6-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and modulating various biological pathways. For example, it may inhibit the activity of certain kinases, leading to reduced cell proliferation in cancer cells .
類似化合物との比較
Similar Compounds
3-Chloro-4-hydroxyaniline: Shares the chloro and hydroxy functional groups but lacks the quinoline core.
2-Chloro-4-hydroxybenzaldehyde: Contains similar functional groups but is structurally simpler.
Uniqueness
4-(3-Chloro-4-(3-(2-chloro-4-hydroxyphenyl)ureido)phenoxy)-7-methoxyquinoline-6-carboxamide is unique due to its combination of a quinoline core with multiple functional groups, enhancing its chemical reactivity and biological activity. This makes it a valuable compound for various scientific research applications.
特性
分子式 |
C24H18Cl2N4O5 |
|---|---|
分子量 |
513.3 g/mol |
IUPAC名 |
4-[3-chloro-4-[(2-chloro-4-hydroxyphenyl)carbamoylamino]phenoxy]-7-methoxyquinoline-6-carboxamide |
InChI |
InChI=1S/C24H18Cl2N4O5/c1-34-22-11-20-14(10-15(22)23(27)32)21(6-7-28-20)35-13-3-5-19(17(26)9-13)30-24(33)29-18-4-2-12(31)8-16(18)25/h2-11,31H,1H3,(H2,27,32)(H2,29,30,33) |
InChIキー |
ARGNCHXZVPBKFJ-UHFFFAOYSA-N |
正規SMILES |
COC1=CC2=NC=CC(=C2C=C1C(=O)N)OC3=CC(=C(C=C3)NC(=O)NC4=C(C=C(C=C4)O)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


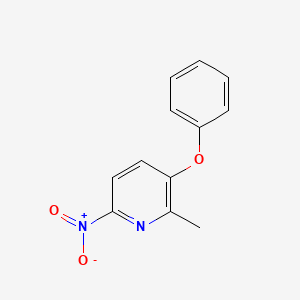
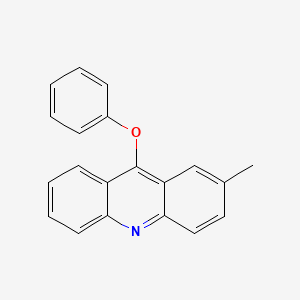



![7-Bromo-3-hydroxy-2-[(1H-indol-3-yl)methyl]quinoline-4-carboxylic acid](/img/structure/B12928052.png)
![N-[(Benzyloxy)carbonyl]-1-[(2-methylpropoxy)carbonyl]-L-histidine](/img/structure/B12928058.png)
![4-Chloro-5-[(4-methoxyphenyl)methoxy]-2-propylpyridazin-3(2H)-one](/img/structure/B12928059.png)
